(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Description
(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C22H24N2O6S2 and its molecular weight is 476.56. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A study focused on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base highlights their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II photodynamic therapy mechanisms. The study suggests these compounds have remarkable potential as Type II photosensitizers for treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Research into heterocyclic compounds containing a sulfonamide thiazole moiety demonstrates the synthesis of derivatives with evaluated anticonvulsant activity. Several synthesized compounds showed protection against picrotoxin-induced convulsion, with one specific derivative exhibiting significant anticonvulsive effects and offering 100% protection, indicating the potential for developing new anticonvulsant agents (Farag et al., 2012).
Synthetic Chemistry and Drug Development
Efficient synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group has been described, leading to compounds with potential pharmaceutical applications. These synthetic pathways highlight the role of such compounds in developing new therapeutic agents (Chhakra, Mukherjee, Singh, & Chauhan, 2019).
Antimicrobial Activity
The synthesis and characterization of Schiff bases derived from sulfa drugs and their metal complexes have shown antimicrobial activities and effects as carbonic anhydrase enzyme inhibitors. This research points towards the utility of these compounds in addressing bacterial infections and potential therapeutic uses in enzyme inhibition (Alyar et al., 2018).
Enzyme Inhibition for Therapeutic Applications
A series of new benzenesulfonamides was synthesized, exhibiting cytotoxicity and tumor specificity, as well as potent inhibition of carbonic anhydrase (CA) enzymes. These findings underscore the therapeutic potential of sulfonamide derivatives in treating tumors and inhibiting enzymes relevant to cancer proliferation (Gul et al., 2016).
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S2/c1-5-13-24-20-17(29-3)10-11-18(30-4)21(20)31-22(24)23-19(25)12-14-32(26,27)16-8-6-15(28-2)7-9-16/h5-11H,1,12-14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZIFYJLNBAOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.